molecular formula C8H7O2- B1238549 3-Methylbenzoate

3-Methylbenzoate

Cat. No.: B1238549
M. Wt: 135.14 g/mol
InChI Key: GPSDUZXPYCFOSQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylbenzoate is an organic compound belonging to the benzoate ester family. It is characterized by a benzene ring connected to an ester functional group. This compound is commonly utilized in various applications across multiple industries due to its unique chemical properties .

Chemical Reactions Analysis

3-Methylbenzoate undergoes various chemical reactions, including:

    Nitration: Electrophiles attack the benzene ring, resulting in the formation of methyl 3-nitrobenzoate.

    Hydrolysis: Nucleophiles attack the carbonyl center, leading to the hydrolysis of this compound to produce methanol and 3-methylbenzoic acid.

Mechanism of Action

The mechanism of action of 3-Methylbenzoate involves its interaction with various molecular targets and pathways. For instance, in pharmaceutical applications, it may act as a precursor to active compounds that target specific receptors or enzymes involved in disease pathways . The exact mechanism can vary depending on the specific application and the molecular structure of the derived compounds.

Comparison with Similar Compounds

3-Methylbenzoate can be compared with other similar compounds, such as:

This compound’s unique structure and properties make it a valuable compound in various scientific and industrial applications, distinguishing it from its analogs.

Properties

Molecular Formula

C8H7O2-

Molecular Weight

135.14 g/mol

IUPAC Name

3-methylbenzoate

InChI

InChI=1S/C8H8O2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H,9,10)/p-1

InChI Key

GPSDUZXPYCFOSQ-UHFFFAOYSA-M

SMILES

CC1=CC(=CC=C1)C(=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)C(=O)[O-]

Synonyms

3-methylbenzoic acid
3-toluic acid
3-toluic acid, barium salt
3-toluic acid, cadmium salt
3-toluic acid, zinc salt
m-toluate
m-toluic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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